Cas no 2680762-80-3 (methyl 6-{(benzyloxy)carbonylamino}-5-bromopyrimidine-4-carboxylate)

methyl 6-{(benzyloxy)carbonylamino}-5-bromopyrimidine-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 6-{[(benzyloxy)carbonyl]amino}-5-bromopyrimidine-4-carboxylate
- EN300-28300468
- 2680762-80-3
- methyl 6-{(benzyloxy)carbonylamino}-5-bromopyrimidine-4-carboxylate
-
- インチ: 1S/C14H12BrN3O4/c1-21-13(19)11-10(15)12(17-8-16-11)18-14(20)22-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,16,17,18,20)
- InChIKey: DYMOSZFFLIJBBJ-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C(=O)OC)N=CN=C1NC(=O)OCC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 365.00112g/mol
- どういたいしつりょう: 365.00112g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 22
- 回転可能化学結合数: 6
- 複雑さ: 390
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 90.4Ų
methyl 6-{(benzyloxy)carbonylamino}-5-bromopyrimidine-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28300468-0.5g |
methyl 6-{[(benzyloxy)carbonyl]amino}-5-bromopyrimidine-4-carboxylate |
2680762-80-3 | 95.0% | 0.5g |
$1165.0 | 2025-03-19 | |
Enamine | EN300-28300468-0.1g |
methyl 6-{[(benzyloxy)carbonyl]amino}-5-bromopyrimidine-4-carboxylate |
2680762-80-3 | 95.0% | 0.1g |
$1068.0 | 2025-03-19 | |
Enamine | EN300-28300468-2.5g |
methyl 6-{[(benzyloxy)carbonyl]amino}-5-bromopyrimidine-4-carboxylate |
2680762-80-3 | 95.0% | 2.5g |
$2379.0 | 2025-03-19 | |
Enamine | EN300-28300468-0.25g |
methyl 6-{[(benzyloxy)carbonyl]amino}-5-bromopyrimidine-4-carboxylate |
2680762-80-3 | 95.0% | 0.25g |
$1117.0 | 2025-03-19 | |
Enamine | EN300-28300468-5.0g |
methyl 6-{[(benzyloxy)carbonyl]amino}-5-bromopyrimidine-4-carboxylate |
2680762-80-3 | 95.0% | 5.0g |
$3520.0 | 2025-03-19 | |
Enamine | EN300-28300468-10.0g |
methyl 6-{[(benzyloxy)carbonyl]amino}-5-bromopyrimidine-4-carboxylate |
2680762-80-3 | 95.0% | 10.0g |
$5221.0 | 2025-03-19 | |
Enamine | EN300-28300468-10g |
methyl 6-{[(benzyloxy)carbonyl]amino}-5-bromopyrimidine-4-carboxylate |
2680762-80-3 | 10g |
$5221.0 | 2023-09-07 | ||
Enamine | EN300-28300468-1g |
methyl 6-{[(benzyloxy)carbonyl]amino}-5-bromopyrimidine-4-carboxylate |
2680762-80-3 | 1g |
$1214.0 | 2023-09-07 | ||
Enamine | EN300-28300468-5g |
methyl 6-{[(benzyloxy)carbonyl]amino}-5-bromopyrimidine-4-carboxylate |
2680762-80-3 | 5g |
$3520.0 | 2023-09-07 | ||
Enamine | EN300-28300468-1.0g |
methyl 6-{[(benzyloxy)carbonyl]amino}-5-bromopyrimidine-4-carboxylate |
2680762-80-3 | 95.0% | 1.0g |
$1214.0 | 2025-03-19 |
methyl 6-{(benzyloxy)carbonylamino}-5-bromopyrimidine-4-carboxylate 関連文献
-
Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
methyl 6-{(benzyloxy)carbonylamino}-5-bromopyrimidine-4-carboxylateに関する追加情報
Methyl 6-{(Benzyloxy)carbonylamino}-5-bromopyrimidine-4-carboxylate (CAS No. 2680762-80-3): An Overview
Methyl 6-{(benzyloxy)carbonylamino}-5-bromopyrimidine-4-carboxylate (CAS No. 2680762-80-3) is a versatile compound with significant potential in the field of medicinal chemistry and drug discovery. This compound is characterized by its unique structural features, which include a benzyloxy carbonyl group, a bromo substituent, and a pyrimidine core. These structural elements contribute to its diverse biological activities and make it an attractive candidate for various therapeutic applications.
The synthesis of methyl 6-{(benzyloxy)carbonylamino}-5-bromopyrimidine-4-carboxylate typically involves multistep reactions, starting from readily available starting materials. The key steps often include the formation of the benzyloxy carbonyl group through esterification or amidation reactions, followed by the introduction of the bromo substituent via bromination or substitution reactions. The final step involves the coupling of these intermediates to form the desired pyrimidine derivative.
Recent studies have highlighted the importance of methyl 6-{(benzyloxy)carbonylamino}-5-bromopyrimidine-4-carboxylate in various biological contexts. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent antiviral activity against several RNA viruses, including influenza and coronaviruses. The mechanism of action is believed to involve the inhibition of viral replication through interference with key viral enzymes.
In addition to its antiviral properties, methyl 6-{(benzyloxy)carbonylamino}-5-bromopyrimidine-4-carboxylate has also been investigated for its anticancer potential. Studies have demonstrated that this compound can selectively inhibit the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. Notably, it has shown promising results in preclinical models of breast and lung cancer, suggesting its potential as a novel therapeutic agent.
The pharmacokinetic properties of methyl 6-{(benzyloxy)carbonylamino}-5-bromopyrimidine-4-carboxylate have also been extensively studied. Research indicates that this compound has favorable oral bioavailability and a reasonable half-life, making it suitable for further development as an oral medication. Additionally, its low toxicity profile in animal models supports its safety for clinical use.
To further enhance the therapeutic potential of methyl 6-{(benzyloxy)carbonylamino}-5-bromopyrimidine-4-carboxylate, ongoing efforts are focused on optimizing its structure through medicinal chemistry approaches. These efforts aim to improve its potency, selectivity, and pharmacokinetic properties while minimizing potential side effects. For example, modifications to the benzyloxy carbonyl group or the introduction of additional functional groups have shown promise in enhancing the compound's biological activity.
In conclusion, methyl 6-{(benzyloxy)carbonylamino}-5-bromopyrimidine-4-carboxylate (CAS No. 2680762-80-3) is a promising compound with diverse biological activities and significant potential for therapeutic applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development in the fields of antiviral and anticancer therapy.
2680762-80-3 (methyl 6-{(benzyloxy)carbonylamino}-5-bromopyrimidine-4-carboxylate) 関連製品
- 239463-74-2(Ethoxy Silodosin)
- 2228923-91-7(3-Methyl-2-(2-nitroethyl)thiophene)
- 1049443-16-4(2-(4-chlorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide)
- 1422057-40-6(3-Hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione)
- 1027914-20-0(methyl 4-ethynyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate)
- 891116-84-0(3-chloro-N-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide)
- 2189107-75-1(1-{3-(2-methoxyphenyl)methylpiperidin-1-yl}prop-2-en-1-one)
- 1721-51-3(D-alpha-Tocotrienol)
- 432508-90-2(N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-[(pyridin-4-yl)methyl]ethanediamide)
- 897501-40-5(N-(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylideneacetamide)



